molecular formula C14H15N3O4S B5773090 N-(2,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarbothioamide

N-(2,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarbothioamide

Cat. No.: B5773090
M. Wt: 321.35 g/mol
InChI Key: HEBPYSVMBGABRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarbothioamide is a chemical compound that has been the subject of scientific research due to its potential use in various applications. This compound is also known as DMFHC, and it is a hydrazinecarbothioamide derivative that has shown promising results in several studies.

Mechanism of Action

The mechanism of action of DMFHC involves its ability to induce apoptosis in cancer cells. DMFHC activates the caspase pathway, which leads to the death of cancer cells. This compound also inhibits the activity of NF-kappaB, a transcription factor that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
DMFHC has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. DMFHC also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DMFHC has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. This compound is also highly selective and can target specific pathways involved in various diseases. However, DMFHC has some limitations as a research tool. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, DMFHC can be toxic at high concentrations, which can limit its use in some studies.

Future Directions

There are several future directions for the research of DMFHC. One potential direction is the development of DMFHC analogs that have improved solubility and bioavailability. Another direction is the study of the pharmacokinetics of DMFHC, which can help to optimize dosing regimens in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of DMFHC and its potential use in various diseases.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-2-(2-furoyl)hydrazinecarbothioamide is a promising compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown anti-cancer properties and has the potential to be used in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of DMFHC and its potential use in clinical settings.

Synthesis Methods

The synthesis of DMFHC involves the reaction of 2-furoyl chloride with N-(2,4-dimethoxyphenyl)hydrazinecarbothioamide in the presence of a base. This reaction results in the formation of DMFHC, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

DMFHC has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that DMFHC has anti-cancer properties and can inhibit the growth of cancer cells.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(furan-2-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-19-9-5-6-10(12(8-9)20-2)15-14(22)17-16-13(18)11-4-3-7-21-11/h3-8H,1-2H3,(H,16,18)(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBPYSVMBGABRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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